molecular formula C7H10N2OS B13823603 Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-

Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-

Katalognummer: B13823603
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: CENOOERJWJNKOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- is a chemical compound with the molecular formula C7H10N2OS. It is a member of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- typically involves the reaction of appropriate thiazine derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiazine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of various industrial chemicals and materials .

Wirkmechanismus

The mechanism of action of Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways and physiological processes. The exact mechanism may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]- is unique due to its specific structure and the presence of the thiazine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

1-(2-methylimino-3,6-dihydro-1,3-thiazin-5-yl)ethanone

InChI

InChI=1S/C7H10N2OS/c1-5(10)6-3-9-7(8-2)11-4-6/h3H,4H2,1-2H3,(H,8,9)

InChI-Schlüssel

CENOOERJWJNKOH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC(=NC)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.